molecular formula C13H16FN B1466458 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine CAS No. 1491426-80-2

2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine

Cat. No.: B1466458
CAS No.: 1491426-80-2
M. Wt: 205.27 g/mol
InChI Key: FOSZGYLHTUGODK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)spiro[33]heptan-2-amine is a chemical compound characterized by a spirocyclic structure, which includes a spiro[33]heptane core attached to a 4-fluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)spiro[3One common method involves the use of photochemical protocols to prepare spirocyclic skeletons, which can then be functionalized to obtain the desired compound . Another approach involves the synthesis of spiro[3.3]heptane-2,6-dispirofluorene derivatives, which can be further modified to introduce the 4-fluorophenyl and amine groups .

Industrial Production Methods

Industrial production methods for 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine may involve large-scale photochemical reactions or other scalable synthetic routes that ensure high yield and purity. The specific conditions and reagents used in these methods are optimized to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium complexes for Suzuki–Miyaura coupling reactions ).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine can be compared with other similar compounds, such as:

The uniqueness of 2-(4-Fluorophenyl)spiro[3

Properties

IUPAC Name

2-(4-fluorophenyl)spiro[3.3]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSZGYLHTUGODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 2
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 3
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 4
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 5
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine
Reactant of Route 6
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine

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